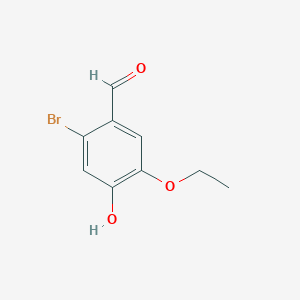

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

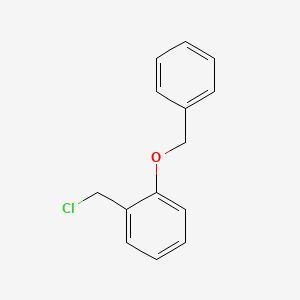

The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde and related compounds often involves multi-step chemical reactions, starting from simple precursors like hydroxybenzaldehydes or bromobenzaldehydes. For instance, a general method for converting bromobenzaldehydes to hydroxybenzaldehydes involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene, showcasing the complexity of synthesizing such compounds (Sinhababu & Borchardt, 1983).

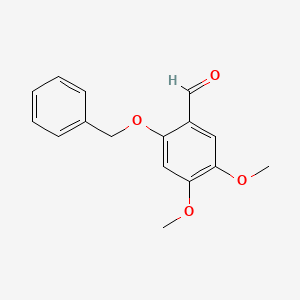

Molecular Structure Analysis

Structural analyses of compounds similar to this compound reveal intricate details about their molecular geometry, including bond lengths, angles, and conformational preferences. X-ray crystallography has been a pivotal tool in determining these structures, providing insights into how different substituents affect the overall molecular architecture and stability. For example, the crystal structure of 5-Bromo-2-hydroxybenzaldehyde and related compounds has been determined, illustrating how substituents influence the planarity and packing of these molecules in the solid state (Chumakov et al., 2014).

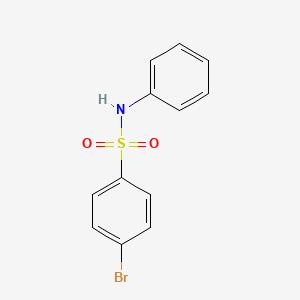

Chemical Reactions and Properties

The chemical reactivity of this compound is significantly shaped by its functional groups. Bromo and hydroxy groups, in particular, play a crucial role in facilitating various chemical transformations, including halogenation, hydroxylation, and condensation reactions. These reactions are essential for synthesizing more complex molecules and polymers, demonstrating the compound's versatility as a chemical building block. Studies have shown how bromobenzaldehydes undergo specific reactions, such as hydroxylation, to yield hydroxybenzaldehydes, highlighting the chemical pathways relevant to this compound (Sinhababu & Borchardt, 1983).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

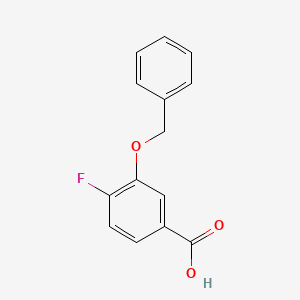

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde, though not directly studied, is related to compounds that have been synthesized and analyzed for their chemical properties and structural features. For instance, the compound 2-bromo-3-hydroxybenzaldehyde has been formed unexpectedly through the bromination of 3-hydroxybenzaldehyde, highlighting the complex nature of bromination reactions in organic chemistry (Otterlo et al., 2004). Another compound, 5-bromo-2-hydroxybenzaldehyde, has been used to synthesize Schiff base ionophores, which are crucial in the enrichment of trace amounts of copper(II) ions in water samples, demonstrating its applicability in environmental analysis and remediation (Fathi & Yaftian, 2009).

Biological Activities and Potential Therapeutic Uses

Bromophenols, including derivatives similar to this compound, have been isolated from sources like red algae, such as Rhodomela larix. These compounds often exhibit interesting biological activities that can have therapeutic applications (Suzuki et al., 1980). For example, certain brominated benzaldehydes have been used in the synthesis of non-peptide CCR5 antagonists, indicating their potential in medicinal chemistry and drug discovery (Cheng De-ju, 2015).

Crystallography and Material Science

The crystal structures of related brominated benzaldehydes have been studied, providing insights into their molecular conformations and interactions. These studies are essential in understanding the material properties and potential applications in areas like nanotechnology and material science (Chumakov et al., 2014). Furthermore, a new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, showcasing the diverse crystalline forms that such compounds can take (Silva et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

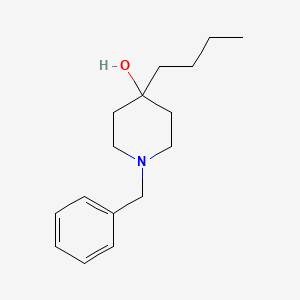

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a specialty product used in proteomics research . It is used as a reactant in the synthesis of various pharmaceutical agents . The primary targets of this compound include PDE4 and BCL-XL .

Mode of Action

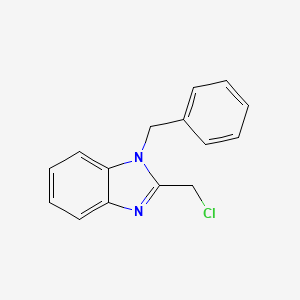

It is known that benzylic halides, such as this compound, typically react via anSN1 pathway , via the resonance-stabilized carbocation .

Biochemical Pathways

The compound is involved in the synthesis of PDE4 inhibitors and BCL-XL . PDE4 inhibitors play a crucial role in suppressing inflammation, while BCL-XL is involved in the regulation of cell death and survival .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which may influence its absorption and distribution in the body.

Result of Action

The compound is used in the synthesis of drugs that inhibit PDE4 and BCL-XL . These drugs have potential applications in treating conditions like inflammation and cancer .

Action Environment

The compound should be stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-bromo-5-ethoxy-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSRDLZFAXUFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358162 |

Source

|

| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340216-58-2 |

Source

|

| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.